N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar structural features but different functional groups.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its fluorophenyl and pyridinyl groups, in particular, contribute to its unique reactivity and biological activity.
Properties
CAS No. |
406183-25-3 |
---|---|
Molecular Formula |
C22H20FN3O2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H20FN3O2/c1-13-19(22(28)26-16-7-2-6-15(23)11-16)20(14-5-4-10-24-12-14)21-17(25-13)8-3-9-18(21)27/h2,4-7,10-12,20,25H,3,8-9H2,1H3,(H,26,28) |
InChI Key |
VVKUFCARNBUAPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.